2-Imino-2H-indol-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63878-62-6 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-iminoindol-2-amine |
InChI |
InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,(H3,9,10,11) |
InChI Key |
QLALMRZJZDIHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)C(=N2)N |
Origin of Product |
United States |
Contextualization of 2 Imino 2h Indol 3 Amine As a Core Nitrogen Heterocycle
The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. mdpi.comrsc.org The introduction of an imino and an amine group at the 2- and 3-positions, respectively, gives rise to 2-Imino-2H-indol-3-amine, a compound with distinct electronic and reactive properties. This substitution pattern creates a highly electron-rich system, influencing its role as a key building block in the synthesis of more complex heterocyclic systems. evitachem.comnih.gov
The indole scaffold itself can exist in tautomeric forms, with the 1H- and 3H-indoles exhibiting different coordination behaviors with metal ions. mdpi.com The presence of the exocyclic imino group in this compound further enhances its coordination potential and reactivity. This class of compounds belongs to the broader family of indole derivatives, which are recognized for their wide-ranging biological activities and their utility as precursors in organic synthesis. evitachem.com
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Imino 2h Indol 3 Amine Derivatives
Analysis of Nucleophilic and Electrophilic Characteristics of the Imino Group
The imino group (C=N) in 2-imino-2H-indol-3-amine derivatives displays dual reactivity, acting as both a nucleophile and an electrophile. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom allows it to function as a nucleophile, or Lewis base, by donating this electron pair to form a new covalent bond. masterorganicchemistry.com Conversely, the carbon atom of the imine is electrophilic, meaning it can accept a pair of electrons. masterorganicchemistry.com This dual nature is fundamental to its role in various chemical transformations.
The nucleophilicity of the imine nitrogen can be harnessed in reactions such as protonation, alkylation, and acylation. The reactivity is influenced by the electronic environment of the indole (B1671886) ring and any substituents present. Electron-donating groups on the indole nucleus enhance the nucleophilicity of the imine nitrogen, while electron-withdrawing groups diminish it.
The electrophilic character of the imine carbon is evident in its reactions with various nucleophiles. masterorganicchemistry.com For instance, the addition of organometallic reagents or enolates to the C=N bond is a key step in the formation of new carbon-carbon bonds. The electrophilicity of the imine carbon is heightened by acid catalysis, which protonates the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com
The ambident nature of the imino group is also demonstrated in its participation in cycloaddition reactions. Depending on the reaction partner, the imine can act as either the 2π or the 4π component, highlighting its versatile electronic properties.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of this compound derivatives provide a powerful strategy for the synthesis of complex heterocyclic systems. These reactions often proceed with high efficiency and stereoselectivity, driven by the formation of stable, fused-ring structures.
One notable example is the intramolecular Heck reaction. Palladium(0)-catalyzed cyclization of appropriately substituted 2-iminoindole derivatives can lead to the formation of β-carbolines. acs.org For instance, the reaction of 3-bromo-2-aminomethylindoles, which can be considered precursors to imino-indoles, undergoes intramolecular cyclization to furnish β-carboline structures. acs.org
Another significant pathway involves the intramolecular [4+2] cycloaddition, or imino-Diels-Alder reaction. In a synthesis of (±)-eburnamonine, an intramolecular cycloaddition of an imine derived from indole-3-carboxaldehyde (B46971) was a key step. acs.org This reaction can be promoted by thermal conditions or by catalysis with acids or Lewis acids. acs.org
Furthermore, intramolecular cyclizations can be triggered by the activation of other functional groups within the molecule. For example, the cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be initiated by activating the alkyne group with catalysts like AuCl₃ or by using a base such as NaH in DMF. nih.gov This leads to the formation of pyrazino[1,2-a]indole (B3349936) derivatives. nih.gov The reaction of indole-2-ylmethyl acetates with α-amino acid methyl esters proceeds through an in situ generated 2-alkylideneindolenine intermediate, which undergoes a Michael-type addition followed by intramolecular cyclization to yield 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.gov
The table below summarizes various intramolecular cyclization reactions involving imino-indole systems.
| Reactant Type | Reaction Conditions | Product Type | Reference |
| 3-Bromo-2-aminomethylindoles | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110 °C | β-Carbolines | acs.org |
| 3-Vinyl indole with imine side chain | Thermal or acid catalysis (e.g., Florisil) | Tetrahydro-β-carboline derivative | acs.org |
| 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles | AuCl₃ or NaH/DMF | Pyrazino[1,2-a]indoles | nih.gov |
| Indole-2-ylmethyl acetates and α-amino acid esters | K₂CO₃, MeCN, 120 °C | 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones | nih.gov |
Intermolecular Condensation Reactions
Intermolecular condensation reactions involving this compound derivatives are crucial for building molecular complexity. These reactions typically involve the formation of a new bond between the imino-indole scaffold and another molecule, often with the elimination of a small molecule like water.
A classic example is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with a carbonyl group. While not directly involving a pre-formed imine, the principles are relevant. For instance, indole-3-carboxaldehydes can condense with various nucleophiles. scirp.org A plausible mechanism for the formation of 2-imino-2H-chromene-3-carbohydrazide involves an initial Knoevenagel condensation followed by intramolecular cyclization. scirp.org
The reaction of isatin (B1672199) derivatives (indole-2,3-diones) with 2-aminobenzylamine in refluxing acetic acid leads to the formation of indolo[3,2-c]quinolin-6-ones. researchgate.net This transformation is proposed to proceed through a spiro intermediate that rearranges to a urea (B33335) derivative, which then cyclizes. researchgate.net
Furthermore, three-component condensation reactions provide an efficient route to complex molecules in a single step. The reaction of phthalhydrazide, dimedone, and aromatic aldehydes can be catalyzed by alum in aqueous media to produce 2H-indazolo[2,1-b]phthalazine-triones. researchgate.net While not directly involving this compound, this demonstrates the power of condensation reactions in building complex heterocyclic systems from simple precursors.
The following table provides examples of intermolecular condensation reactions.
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |
| Indole-3-carboxaldehyde derivative | Salicylaldehyde derivative | 2-Imino-2H-chromene-3-carbohydrazide | Piperidine | scirp.orgscirp.org |
| Isatin derivative | 2-Aminobenzylamine | Indolo[3,2-c]quinolin-6-one | Acetic acid, reflux | researchgate.net |
| Phthalhydrazide | Dimedone and Aromatic Aldehydes | 2H-Indazolo[2,1-b]phthalazine-trione | Alum, aqueous media | researchgate.net |
Investigating Rearrangement Mechanisms in Imino-Indole Systems
Rearrangement reactions in imino-indole systems can lead to significant structural transformations, often resulting in the formation of novel heterocyclic frameworks. These rearrangements can be triggered by acid or base catalysis and may involve the migration of atoms or groups within the molecule. beilstein-journals.org
The α-iminol rearrangement is a notable example, where an α-hydroxy imine isomerizes to an α-amino ketone. beilstein-journals.org This rearrangement can be a key step in complex synthetic sequences. For instance, a ring-contracting α-iminol rearrangement has been utilized to diastereoselectively install a spiroindolinone moiety, which served as a common intermediate in the synthesis of several eburnane-type alkaloids. beilstein-journals.org
Another important rearrangement is the Fischer indole synthesis, which, while not starting from a pre-formed indole, involves an enehydrazine intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole nucleus. ijpsjournal.com This highlights the propensity of imine-like structures to undergo sigmatropic shifts.
In the context of this compound derivatives, rearrangements can be initiated by various stimuli. For example, the reaction of 3-bromo-2-aryl-(N-tosylamino)methylindole can undergo a Bu₃SnH-mediated radical cyclization, which can be viewed as a type of rearrangement leading to a β-carboline. acs.org
The table below presents examples of rearrangements in imino-indole and related systems.
| Starting Material Type | Rearrangement Type | Product Type | Conditions/Catalyst | Reference |
| α-Hydroxy imine | α-Iminol rearrangement | α-Amino ketone | Acid or base | beilstein-journals.org |
| Phenylhydrazone | nih.govnih.gov-Sigmatropic rearrangement | Indole | Acid | ijpsjournal.com |
| 3-Bromo-2-aryl-(N-tosylamino)methylindole | Radical cyclization | β-Carboline | Bu₃SnH | acs.org |
C-H Bond Functionalization and Activation Strategies
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical approach to modifying complex molecules. beilstein-journals.org In the context of this compound derivatives, C-H functionalization strategies allow for the selective introduction of new functional groups at various positions of the indole nucleus. nih.gov
Transition metal-catalyzed C-H activation is a prominent strategy. nih.gov For example, the C3 position of indoles is a common site for such functionalization. nih.gov Rhodium(III)-catalyzed C-H activation has been employed for the addition of aromatic C-H bonds to N-perfluorobutanesulfinyl imines, leading to the synthesis of α-branched amines with high diastereoselectivity. acs.org
In a one-pot, three-component synthesis of 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls, a mild C-H functionalization approach was utilized. frontiersin.org This reaction involves the coupling of α-amino aryl ketones, indoles, and perbromomethane under basic conditions. frontiersin.org
Furthermore, photoredox catalysis has been used for the C-H functionalization of α-amino aryl ketones with indoles, catalyzed by Ru(bpy)₃Cl₂, to yield 2-(1H-indol-3-yl)-2-amino-carbonyl compounds. nih.gov
The following table summarizes different C-H functionalization strategies.
| Substrate | Reagent/Catalyst | Functionalized Position | Product Type | Reference |
| Aromatic C-H bond | [Cp*RhCl₂]₂/AgB(C₆F₅)₄ | Ortho to directing group | α-Branched amine | acs.org |
| Indole | α-Amino aryl ketone, CBr₄, NaOH | C3 | 2-(1-Bromo-1H-indol-3-yl)-2-imino-carbonyl | frontiersin.org |
| Indole | α-Amino aryl ketone, Ru(bpy)₃Cl₂ | C3 | 2-(1H-indol-3-yl)-2-amino-carbonyl | nih.gov |
Regioselectivity and Stereoselectivity in Imino-Indole Transformations
Controlling regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules. In transformations involving this compound derivatives, the outcome of a reaction is often dictated by the interplay of steric and electronic factors, as well as the nature of the catalyst and reaction conditions.
Regioselectivity is crucial in reactions where multiple reactive sites are present. For example, in the Pd(0)-catalyzed intramolecular Heck reaction of 3-bromo-2-aminomethylindoles, cyclization occurs selectively to form the β-carboline ring system. acs.org In contrast, starting with 2-bromo-3-aminomethylindoles could potentially lead to different fused-ring systems.
Stereoselectivity, the preferential formation of one stereoisomer over another, is a key consideration in the synthesis of chiral molecules. The α-iminol rearrangement mentioned earlier can proceed with high diastereoselectivity. beilstein-journals.org Similarly, the Rh(III)-catalyzed C-H addition to N-perfluorobutanesulfinyl imines provides branched amine products with excellent diastereoselectivity (>98:2 dr). acs.org
In the nucleophilic ring-opening of 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives with optically active amino acid amides, the degree of stereoselectivity was found to depend primarily on the nucleophile used. researchgate.net When an imino group replaces the oxo group in this system, different rearrangement pathways are observed upon heating with various reagents, indicating the profound influence of this functional group on the reaction's course. researchgate.net
The table below highlights examples of regioselective and stereoselective transformations.
| Reaction Type | Substrates | Key Outcome | Conditions/Catalyst | Reference |
| Intramolecular Heck Reaction | 3-Bromo-2-aminomethylindoles | Regioselective formation of β-carbolines | Pd(OAc)₂, PPh₃, K₂CO₃ | acs.org |
| α-Iminol Rearrangement | Benzoyl ester of an α-hydroxy imine | Diastereoselective formation of a spiroindolinone | Saponification | beilstein-journals.org |
| C-H Addition | Aromatic compound and N-perfluorobutanesulfinyl imine | High diastereoselectivity (>98:2 dr) | [Cp*RhCl₂]₂/AgB(C₆F₅)₄ | acs.org |
| Nucleophilic Ring Opening | 2-Oxo-3-phenylisoxazolo[2,3-a]pyrimidine and chiral amino acid amides | Stereoselective formation of pyrimidinylmethylamino acid amides | Dependent on nucleophile | researchgate.net |
Advanced Spectroscopic Characterization Techniques for 2 Imino 2h Indol 3 Amine and Its Derivatives
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a distinct "fingerprint" of the compound. For 2-Imino-2H-indol-3-amine and its derivatives, FT-IR is particularly useful for confirming the presence of key N-H and C=N bonds.
Primary and secondary amines exhibit characteristic N-H stretching vibrations in the region of 3300–3500 cm⁻¹. libretexts.org Primary amines, such as the 3-amino group in the target molecule, typically show two bands in this region corresponding to asymmetric and symmetric stretching modes. libretexts.org The imino group (a secondary amine) would be expected to show a single N-H stretching band. The C=N stretching vibration of the imino group is expected to appear in the 1690–1640 cm⁻¹ region. Furthermore, the aromatic C=C stretching vibrations of the indole (B1671886) ring system are typically observed in the 1600–1450 cm⁻¹ range. researchgate.net
In studies of various 2-aryl-1H-indol-3-amine derivatives, characteristic FT-IR absorption bands have been reported, confirming the presence of these key functional groups. nih.gov For example, the spectrum of N-(2-phenyl-1H-indol-3-yl)acetamide shows prominent peaks at 3435 and 3265 cm⁻¹ (N-H stretching) and 1648 cm⁻¹ (amide C=O, though related to the expected C=N region). nih.gov
Table 1: Representative FT-IR Data for Indole Amine Derivatives This table presents a selection of reported FT-IR absorption bands for compounds structurally related to this compound, illustrating the characteristic frequency ranges for key functional groups.
| Compound | Key Functional Groups | Characteristic Absorption Bands (ν_max, cm⁻¹) | Reference |
| 2-Phenyl-1H-indol-3-amine | N-H (amine) | 3381 | nih.gov |
| 5-Chloro-2-phenyl-1H-indol-3-amine | N-H (amine) | 3324 | nih.gov |
| Control Indole | N-H (indole ring) | 3406 | researchgate.net |
| Control Indole | Aromatic C=C | 1577, 1508 | researchgate.net |
| Indole-fused Isocoumarin | C=O, C=C | 1707, 1616 | ias.ac.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H (proton) and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.
In the ¹H NMR spectrum of a this compound derivative, one would expect to see distinct signals for the protons on the aromatic benzene (B151609) ring, typically in the range of 7.0–8.5 ppm. rsc.org The protons of the N-H groups (both imino and amino) would appear as broad signals whose chemical shifts are concentration-dependent and can be confirmed by D₂O exchange, which causes the signals to disappear. libretexts.org The hydrogens on carbons directly attached to the nitrogen atom typically appear deshielded, around 2.3-3.0 ppm. libretexts.org
The ¹³C NMR spectrum provides information on each unique carbon atom. Carbons in the aromatic indole ring typically resonate between 110 and 140 ppm. The carbons directly bonded to nitrogen atoms are deshielded and appear in the 10-65 ppm range for sp³ carbons, but would be significantly further downfield for the sp² carbons of the C=N and C-N bonds in the pyrrole-like ring. libretexts.org For instance, in 2-phenyl-1H-indol-3-amine, the carbon atoms of the indole ring appear at chemical shifts including 110.9, 117.4, 118.3, 118.9, 122.0, 123.0, and 135.0 ppm. nih.gov
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Aryl-1H-indol-3-amine Derivatives in DMSO-d₆ This interactive table showcases typical chemical shifts for protons and carbons in the indole core and substituent groups, providing a reference for structural assignment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Phenyl-1H-indol-3-amine | 10.52 (s, 1H, indole NH), 7.85–6.87 (m, aromatic H), 4.50 (s, 2H, NH₂) | 135.0, 133.6, 128.7, 125.1, 125.0, 123.0, 122.0, 118.9, 118.3, 117.4, 110.9 | nih.gov |
| 2-(4-Methoxyphenyl)-1H-indol-3-amine | 10.44 (s, 1H, indole NH), 7.74–6.89 (m, aromatic H), 4.30 (s, 2H, NH₂), 3.79 (s, 3H, OCH₃) | 157.1, 134.6, 126.6, 126.3, 123.3, 121.4, 121.3, 119.5, 117.9, 117.4, 114.2, 110.7, 55.2 | nih.gov |
| 5-Fluoro-2-phenyl-1H-indol-3-amine | 10.58 (s, 1H, indole NH), 7.86–6.87 (m, aromatic H), 4.47 (s, 2H, NH₂) | 157.2, 154.9, 132.4, 128.7, 125.5, 125.2, 123.1, 122.8, 121.2, 111.7, 109.9, 103.0 | nih.gov |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct, one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the C-H framework of the benzene portion of the indole ring. columbia.edusdsu.edu
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. columbia.edu This technique is vital for piecing together the molecular skeleton. For example, the NH proton of the indole ring would be expected to show HMBC correlations to carbons C2 and C3a (IUPAC numbering for indole), while the aromatic protons would show correlations to neighboring carbons and carbons across the ring. semanticscholar.org In a study of 2-imino-2H-chromene derivatives, HMBC was used to show key correlations such as H4 to carbons C3, C5, and C8a, which was critical for assigning the structure. semanticscholar.org For this compound, HMBC would be used to confirm the placement of the imino and amino groups by observing correlations from their N-H protons to nearby carbons in the heterocyclic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₈H₇N₃), the expected monoisotopic mass is approximately 145.0640 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion (M⁺) or the protonated molecule ([M+H]⁺), respectively. The subsequent fragmentation of this ion provides structural clues. The fragmentation of heterocyclic amines is often complex but follows predictable pathways. nih.gov For indole derivatives, common fragmentation can involve the loss of small molecules like HCN, NH₃, or radicals from the heterocyclic ring. nih.govscirp.org For amino-substituted indoles, the loss of ammonia (B1221849) (NH₃) is a common fragmentation pathway. nih.gov The stable aromatic ring often remains as a prominent ion in the spectrum.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table outlines the expected molecular ion and plausible fragmentation products that would aid in the structural confirmation via mass spectrometry.
| m/z Value | Ion | Likely Origin |
| 145 | [M]⁺ | Molecular Ion |
| 146 | [M+H]⁺ | Protonated Molecular Ion (ESI) |
| 129 | [M-NH₂]⁺ | Loss of the amino group radical |
| 118 | [M-HCN]⁺ | Loss of hydrogen cyanide from the ring |
| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ | Fragments from ring cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. This technique is particularly useful for conjugated systems, such as the aromatic indole core.
The UV-Vis spectrum of indole and its derivatives is typically characterized by two main absorption bands, corresponding to π–π* electronic transitions. core.ac.uk The presence of the imino and amino groups, which act as auxochromes (color-assisting groups), is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted indole. core.ac.uk Additionally, the imino group's nitrogen lone pair allows for n–π* transitions, which are typically weaker in intensity and may appear as a shoulder on the main absorption bands. nih.govnih.gov
Studies on aromatic imines show that their optical properties can be investigated by monitoring π–π* and n–π* transitions. nih.govresearchgate.net The position of the absorption maxima can also be influenced by the polarity of the solvent. A shift in the fluorescence emission maximum to a longer wavelength (bathochromic shift) is often observed when a more polar solvent is used for indole derivatives. core.ac.uk
Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Indole Derivatives This table provides examples of absorption maxima for related indole compounds, illustrating the electronic transitions in this class of molecules.
| Compound Type | Solvent | Typical λ_max (nm) | Electronic Transition | Reference |
| Indole | Cyclohexane | ~270-290 | π–π | core.ac.uk |
| Indole with Electron-Donating Group | Ethanol | >290 | π–π | core.ac.uk |
| Aromatic Imines | 1,2-dichlorobenzene | ~350-450 | π–π* and n–π* | nih.govresearchgate.net |
Computational and Theoretical Investigations of 2 Imino 2h Indol 3 Amine Molecular Systems
Density Functional Theory (DFT) Applications in Imino-Indole Chemistry
Density Functional Theory (DFT) has become a prominent computational method for studying the electronic structure of molecules. mdpi.comnih.gov It is widely applied to investigate the properties of heterocyclic systems, including indole (B1671886) derivatives, due to its balance of accuracy and computational efficiency. researchgate.netnih.govresearchgate.net DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties that govern the behavior of imino-indole compounds. nih.govnih.gov
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. nih.gov This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For flexible molecules with rotatable bonds, multiple stable conformations, or conformers, may exist. nih.gov Conformer analysis aims to identify these different spatial arrangements and determine their relative stabilities.
In the case of 2-Imino-2H-indol-3-amine, DFT calculations can predict key structural parameters. The optimization process yields information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Studies on related indole derivatives have demonstrated excellent agreement between DFT-calculated geometries and experimental data. researchgate.netnih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) This table presents hypothetical data representative of what a DFT calculation would yield for this molecule, based on known values for similar chemical structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=N (imino) | 1.30 |
| C-N (amino) | 1.37 | |
| N-H (amino) | 1.01 | |
| N-H (indole) | 1.02 | |
| **Bond Angles (°) ** | C-C-N (amino) | 125.0 |
| C-N-H (amino) | 119.5 | |
| C=N-H (imino) | 121.0 | |
| Dihedral Angles (°) | C-C-C-N | 179.5 |
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netresearchgate.net Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. acs.org By correlating these theoretical frequencies with peaks observed in experimental spectra, chemists can confidently assign specific vibrations to structural features of the molecule, thereby confirming its identity and structure. nih.gov For indole derivatives, DFT has been shown to provide vibrational data that aligns closely with experimental findings. researchgate.net
The vibrational analysis for this compound would identify characteristic frequencies for its key functional groups, including the N-H stretching of the amine and indole groups, and the C=N stretching of the imine group.
Table 2: Illustrative Vibrational Frequencies and Assignments for this compound This table presents hypothetical data representative of a DFT vibrational analysis.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Symmetric Stretch | Amino (-NH₂) | 3450 |
| N-H Asymmetric Stretch | Amino (-NH₂) | 3360 |
| N-H Stretch | Indole Ring | 3310 |
| C-H Stretch | Aromatic Ring | 3050 |
| C=N Stretch | Imino (=NH) | 1650 |
| N-H Bending | Amino (-NH₂) | 1620 |
| C=C Stretch | Aromatic Ring | 1580 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data from a typical FMO analysis.
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals to understand intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. dergipark.org.trwisc.edu
A key aspect of NBO analysis is the calculation of the second-order perturbation energy, E(2), which quantifies the stabilization resulting from a specific donor-acceptor interaction. dergipark.org.tr Higher E(2) values indicate stronger interactions and greater electron delocalization. For this compound, NBO analysis would reveal stabilizing interactions between the lone pairs of nitrogen atoms and the antibonding orbitals of the indole ring system.
Table 4: Illustrative NBO Analysis of Intramolecular Interactions in this compound This table presents hypothetical data showing significant donor-acceptor interactions and their stabilization energies.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N) - Amino | π* (C=C) - Ring | 25.5 |
| LP (N) - Indole | π* (C=C) - Ring | 45.2 |
| π (C=C) - Ring | π* (C=N) - Imino | 18.0 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. wolfram.com Typically, red and yellow regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net
The MEP map is a valuable tool for predicting a molecule's reactivity and intermolecular interaction sites, such as those for hydrogen bonding. researchgate.net For this compound, the MEP surface would likely show significant negative potential around the nitrogen atoms of the amino and imino groups due to their lone pairs of electrons, making these sites susceptible to interaction with electrophiles or hydrogen bond donors.
Table 5: Illustrative Electrostatic Potential Values at Key Regions of this compound This table presents hypothetical MEP data for different atomic sites.
| Molecular Region | Atom | Electrostatic Potential (kcal/mol) |
| Negative Potential | Amino Nitrogen | -35.5 |
| Imino Nitrogen | -42.0 | |
| Positive Potential | Amino Hydrogens | +25.0 |
| Indole N-H Hydrogen | +30.8 |
Advanced Quantum Chemical Methodologies for Electronic Properties
While DFT is a versatile and widely used method, more advanced quantum chemical methodologies can be employed for higher accuracy in calculating specific electronic properties, albeit at a greater computational cost. These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.
For instance, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more precise calculations of energies and molecular properties compared to standard DFT functionals. researchgate.net Time-Dependent DFT (TD-DFT) is an extension used to study excited states, allowing for the prediction of electronic absorption spectra (UV-Vis) and providing insights into the nature of electronic transitions. These advanced techniques are valuable for refining the understanding of the electronic structure and photophysical properties of complex molecules like this compound.
Theoretical Studies on Reaction Pathways and Transition States
As of the latest available research, specific theoretical and computational studies detailing the reaction pathways and transition states for the compound this compound are not present in the public scientific literature. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the regioselectivity and thermodynamic parameters of reactions involving related heterocyclic systems, such as 2-imino-2H-chromene derivatives, similar detailed analyses for this compound have not been reported.
Theoretical investigations are crucial for understanding the mechanisms of chemical reactions, providing insights into the electronic structure of intermediates, and calculating the energetic profiles of reaction pathways. For instance, in studies of similar imino-containing heterocycles, computational approaches have been used to explore different possible reaction pathways and to predict the most likely products by comparing the energies of transition states and intermediates. These studies often involve the use of various basis sets, such as 6-31G(d,p) and 6-311++G(d,p), to achieve a high level of theoretical accuracy.
The application of such computational methodologies to this compound would be invaluable for elucidating its reactivity and predicting its behavior in various chemical transformations. Future research in this area would likely focus on mapping the potential energy surfaces for its reactions, identifying the key transition states, and calculating their associated activation energies. This would provide a deeper understanding of the factors that govern the reactivity and selectivity of this specific indole derivative. Without such dedicated studies, a detailed, data-driven discussion of its reaction pathways and transition states remains speculative.
Coordination Chemistry of 2 Imino 2h Indol 3 Amine As a Ligand
Design and Synthesis of Imino-Indole-Based Ligands
The synthesis of imino-indole-based ligands is a crucial first step in the development of novel metal complexes. A common and effective method for creating such ligands involves the condensation reaction of an appropriate indole (B1671886) precursor with an amine. For instance, 2-imino-indole derivatives can be synthesized through the condensation of one equivalent of a substituted aniline (B41778) with one equivalent of 3-chloro-1H-indole-2-carboxaldehyde. nih.gov This reaction creates the characteristic imine (C=N) functionality.
Another synthetic route involves the reaction of 2-halonitrobenzenes with substituted acetonitriles. nih.gov This process typically proceeds through a nucleophilic aromatic substitution, followed by a reduction and cyclization step to form the 2-aminoindole core structure. nih.gov The versatility of these synthetic strategies allows for the introduction of various substituents on the indole ring or the imino-nitrogen, enabling the fine-tuning of the ligand's electronic and steric properties to influence the coordination behavior and the stability of the resulting metal complexes.
Formation and Characterization of Transition Metal Complexes
Imino-indole-based ligands readily react with transition metal salts to form stable coordination complexes. The formation of these complexes typically involves mixing the ligand with a metal salt, such as a metal chloride, in a suitable solvent like ethanol, followed by heating. core.ac.uk For example, neutral nickel(II) complexes have been successfully synthesized by reacting 2-imino-indole derivatives with trans-chloro(1-naphtyl)bis(triphenylphosphine)nickel(II). nih.gov Similarly, zinc(II) complexes with the general formula [Zn(InR-Im)₂Cl₂] have been prepared from their corresponding indole-based ligands. nih.gov
The characterization of these newly formed complexes is carried out using a suite of spectroscopic and analytical techniques to confirm their composition and structure.
Elemental Analysis: This technique is used to determine the empirical formula of the complex by measuring the percentage composition of carbon, hydrogen, and nitrogen. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine (C=N) group. Upon complexation, this band typically shifts to a lower frequency, indicating that the azomethine nitrogen is coordinated to the metal ion. ijpbs.com New bands at lower frequencies may also appear, corresponding to the formation of metal-nitrogen (M-N) bonds. chemmethod.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy helps in elucidating the structure of the complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites provide evidence of metal-ligand binding. nih.govijpbs.com
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its proposed formula. nih.gov
Molar Conductivity Measurements: These measurements help determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions (like chloride) are coordinated to the metal or exist as counter-ions. core.ac.ukchemmethod.com
Elucidation of Ligand Coordination Modes and Metal-Ligand Interactions
2-Imino-2H-indol-3-amine and related ligands are capable of multiple coordination modes due to the presence of several potential donor atoms, primarily the imine nitrogen and the amine nitrogen. As N,N-donor ligands, they typically act as bidentate chelating agents, forming stable five- or six-membered rings with the metal center. nih.gov
The specific coordination geometry adopted by the metal ion is influenced by the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes with imino-indole ligands include tetrahedral, square-planar, and octahedral. nih.gov For instance, certain Zn(II) complexes with indole-imidazole hybrid ligands have been found to feature a distorted tetrahedral environment where the zinc ion is coordinated to two imidazole (B134444) nitrogen atoms and two chloride ions. nih.gov In other cases, particularly with metals like Ni(II) or Cu(II), square-planar or octahedral geometries are more common. nih.govresearchgate.net
Spectroscopic evidence is key to elucidating these interactions. In FT-IR spectra, the shift of the C=N imine band upon complexation is direct evidence of coordination through the imine nitrogen. ijpbs.com Similarly, shifts in the N-H stretching vibrations can indicate the involvement of the amine group in coordination. The appearance of new far-IR bands attributable to M-N stretching vibrations further confirms the metal-ligand bond formation. chemmethod.com
| Metal Ion | Typical Coordination Number | Observed Geometry | Spectroscopic Evidence (IR) |
| Zn(II) | 4 | Distorted Tetrahedral nih.gov | Shift in ν(C=N) |
| Ni(II) | 4 or 6 | Square-Planar or Octahedral nih.gov | Shift in ν(C=N) and ν(N-H) |
| Pd(II) | 4 | Square-Planar nih.gov | Shift in ν(C=N) |
| Co(II) | 6 | Octahedral nih.gov | Shift in ν(C=N) and ν(N-H) |
| Cu(II) | 4 or 6 | Square-Planar or Octahedral researchgate.net | Shift in ν(C=N) and ν(N-H) |
Structural Analysis of Metal-Imino-Indole Complexes
Structural analysis of related indole-containing metal complexes reveals important details about metal-ligand interactions. For example, in distorted tetrahedral zinc complexes, the metal ion is coordinated by two nitrogen atoms from the indole-based ligands and two chloride ions. nih.gov X-ray diffraction studies on such complexes provide precise measurements of the Zn-N and Zn-Cl bond lengths, as well as the N-Zn-N and Cl-Zn-Cl bond angles, which define the coordination sphere. mdpi.com In octahedral complexes, the metal ion is typically coordinated to two or three bidentate ligands, or a combination of ligands and solvent molecules. The resulting structures can be analyzed to understand intramolecular and intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. nih.gov
Table of Structural Data for Representative Indole-Based Metal Complexes
| Complex Formula | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |
|---|---|---|---|---|
| [Zn(In-Im)₂Cl₂] | Zn(II) | Distorted Tetrahedral nih.gov | Zn-N, Zn-Cl | N-Zn-N, Cl-Zn-Cl |
| [Ni(L)(PPh₃)₂] | Ni(II) | Square Planar nih.gov | Ni-N, Ni-P, Ni-C | N-Ni-N, P-Ni-P |
| [Pd(HIDAT)₂]Cl₂ | Pd(II) | Square Planar nih.gov | Pd-N | N-Pd-N |
| [Co(HIDAT)₂]Cl₂ | Co(II) | Octahedral nih.gov | Co-N | N-Co-N |
Data is representative of indole-based ligand complexes to illustrate typical structural parameters. "L" represents a bidentate imino-indole type ligand, "In-Im" represents an indole-imidazole ligand, and "HIDAT" represents (E)-2-((1H-indol-3-yl)diazenyl)thiazole. nih.gov
This detailed structural information is vital for understanding the properties and potential applications of these complexes, as the geometry and nature of the metal-ligand bonds directly influence their reactivity, stability, and electronic properties.
Synthetic Transformations and Functionalization of the 2 Imino 2h Indol 3 Amine Scaffold
Regioselective Functionalization of the Indole (B1671886) and Imino Moieties
The inherent electronic properties of the indole ring system typically favor electrophilic substitution at the C3 position. However, the presence of the amino group in 2-aminoindoles significantly alters this reactivity, enabling functionalization at other positions. Directing groups can be employed to achieve high regioselectivity, particularly on the benzene (B151609) portion of the indole core.
Recent studies have demonstrated an efficient method for the regio- and enantiocontrolled annulation of aminoindoles via an N-heterocyclic carbene (NHC)-catalyzed Friedel–Crafts alkylation/lactamization sequence. nih.gov In this approach, the amino group on the indole's benzene ring acts as a directing group, facilitating a selective attack on a chiral α,β-unsaturated acyl-azolium intermediate. nih.gov This strategy allows for the construction of new rings fused to the indole core at positions that are otherwise difficult to functionalize. For instance, reactions involving 5-aminoindole (B14826) and 7-aminoindole precursors lead to specific annulated products with good yields and high enantioselectivity. nih.gov The regioselectivity is dictated by the initial position of the amino directing group on the indole backbone. nih.gov
| Starting Material | Annulation Product | Yield | Enantiomeric Ratio (er) |
| 5-Aminoindole derivative | C4-C5 annulated product | Good | High |
| 7-Aminoindole derivative | C6-C7 annulated product | 71% | 96:4 |
This organocatalytic method highlights a sophisticated strategy for achieving remote regioselectivity, moving beyond the typical C2/C3 functionalization pathways and enabling access to unique, chiral indole-fused structures. nih.gov
Construction of Fused and Spiro Heterocyclic Systems from 2-Imino-2H-indol-3-amine Precursors
The dual functionality of the this compound scaffold makes it an exceptional precursor for building more complex molecular architectures, such as fused and spiro heterocyclic systems.
Fused Heterocycles: The synthesis of fused systems often involves reactions that engage both the imine/amine functionalities and a reactive site on the indole ring. A powerful method involves the in-situ generation of fused heterocyclic imines from indole precursors via an intramolecular Staudinger/aza-Wittig tandem reaction. rsc.org In this process, indole derivatives bearing an N-ω-azidoalkyl chain and a carbonyl group are converted into cyclic imines. Subsequent reduction of these imines yields medicinally relevant nitrogen-containing fused heterocycles, such as tetrahydropyrrolo[1,2-a]pyrazines. rsc.org
Another prominent strategy for creating fused rings is through cyclocondensation reactions. Multicomponent reactions that combine building blocks in a single step are particularly efficient. For example, pyrazole (B372694) rings can be fused to indole scaffolds by reacting 1,3-dielectrophiles (which can be generated in situ) with hydrazine (B178648) derivatives. nih.gov This approach allows for the modular construction of complex fused systems like indolylpyrazoles. nih.gov
Spiro Heterocyclic Systems: The C3 position of the indole nucleus is a common site for the construction of spirocycles. Using isatin (B1672199) imines, which are close structural analogs and precursors to the 2-imino-indol-3-one scaffold, a wide variety of spirocyclic oxindoles can be synthesized. The imine functionality at C2 activates the C3 position for nucleophilic attack, creating a quaternary stereocenter. beilstein-journals.orgnih.gov
Catalytic asymmetric nucleophilic additions to isatin imines have been extensively developed, providing access to chiral 3-substituted 3-amino-2-oxindoles. beilstein-journals.orgnih.gov These reactions demonstrate the versatility of the imine as an electrophilic handle for installing molecular complexity. A range of synthetic methods, including Mannich, aza-Morita–Baylis–Hillman (aza-MBH), Friedel–Crafts, and aza-Henry reactions, have been successfully employed. beilstein-journals.orgnih.gov These transformations allow for the introduction of diverse substituents at the C3 position, leading to a variety of spiro compounds with high stereocontrol. beilstein-journals.orgnih.gov
| Reaction Type | Nucleophile | Catalyst System | Product | Yield | Enantioselectivity (ee) |
| Mannich nih.gov | 1,3-Dicarbonyl compounds | Chiral squaramide | Spiro-3-amino-2-oxindole | 78–99% | 90–99% |
| Aza-MBH beilstein-journals.org | Acrolein | β-Isocupreidine | Spiro-3-amino-2-oxindole | 48–83% | 95–98% |
| Aza-MBH nih.gov | Activated nitroolefins | Chiral thiourea | Spiro-3-amino-2-oxindole | High | High |
| Friedel–Crafts nih.gov | Naphthols, Hydroxyquinolines | Chiral squaramide/thiourea | Spiro-3-amino-2-oxindole | 46–98% | 94–98% |
| Aza-Henry beilstein-journals.org | Nitromethane | Chiral guanidine | Spiro-3-amino-2-oxindole | 81–99% | 86–94% |
These methods underscore the power of using the inherent reactivity of the isatin imine core to generate structurally diverse and stereochemically rich spirocyclic systems. beilstein-journals.orgnih.gov
Diversification Strategies for Structural Library Generation
The this compound scaffold is an ideal starting point for diversity-oriented synthesis and the generation of structural libraries for drug discovery. Multicomponent reactions (MCRs) are particularly effective tools for this purpose, as they allow for the rapid assembly of complex molecules from three or more starting materials in a single, efficient step. nih.govnih.gov
A highly innovative diversification strategy combines the intramolecular Staudinger/aza-Wittig reaction with subsequent multicomponent reactions in a one-pot sequence. rsc.org After the initial formation of a fused cyclic imine from an indole precursor, the reaction mixture can be treated with components for a Castagnoli–Cushman or Ugi reaction. This approach leverages the in-situ-generated imine as a key intermediate, allowing for the creation of novel and complex polyheterocyclic systems, such as fused delta-lactams, cyclic bisamides, and tetrazoles, in a highly convergent fashion. rsc.org
The inherent imine functionality of the scaffold makes it amenable to a wide range of classical imine-based MCRs, which are foundational in combinatorial chemistry. nih.gov
| Diversification Strategy | Key Reaction | Reagents | Resulting Structures |
| Tandem Cyclization/MCR rsc.org | Staudinger/aza-Wittig followed by Ugi reaction | Isocyanide, Carboxylic acid, etc. | Fused polyheterocyclic bisamides |
| Tandem Cyclization/MCR rsc.org | Staudinger/aza-Wittig followed by Castagnoli–Cushman | Cyclic anhydride | Fused polyheterocyclic delta-lactams |
| Direct MCR nih.gov | Strecker Reaction | Cyanide source, Aldehyde/Ketone | α-Aminonitrile derivatives |
| Direct MCR nih.gov | Mannich Reaction | Aldehyde, Active methylene (B1212753) compound | β-Amino carbonyl derivatives |
| Direct MCR nih.gov | Ugi Reaction | Isocyanide, Carboxylic acid, Aldehyde/Ketone | α-Acylamino amide derivatives |
By systematically varying the inputs for these multicomponent reactions, large libraries of structurally diverse compounds can be rapidly generated from the common this compound core. This highlights the scaffold's immense potential in medicinal chemistry for the efficient discovery of novel bioactive molecules. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
